2-chloro-9H-carbazole

Organic Electronics Phosphorescent OLEDs Host Materials

Inconsistent positional isomer purity in halogenated carbazoles causes batch failures in OLED fabrication and pharmaceutical synthesis. 2-Chloro-9H-carbazole (CAS 10537-08-3) with precisely defined 2-position chlorine substitution ensures reproducible electronic properties (HOMO level tuning) and predictable cross-coupling reactivity. • Enables balanced charge transport in phosphorescent OLED bipolar host materials - superior to 4-substituted analogs • Reliable Vilsmeier-Haack formylation to 2-chloro-9H-carbazole-3-carbaldehyde for medicinal chemistry libraries • ≥98% purity (GC), melting point 243-247 °C, ambient shipping

Molecular Formula C12H8ClN
Molecular Weight 201.65 g/mol
CAS No. 10537-08-3
Cat. No. B168754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-9H-carbazole
CAS10537-08-3
Molecular FormulaC12H8ClN
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Cl
InChIInChI=1S/C12H8ClN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H
InChIKeyLOQQFCPPDBFFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-9H-carbazole Baseline Properties


2-Chloro-9H-carbazole (CAS 10537-08-3), a halogenated derivative of the aromatic heterocycle carbazole, has the molecular formula C₁₂H₈ClN and a molecular weight of 201.65 g/mol . It is a crystalline solid with a melting point range of 243–247 °C and a predicted boiling point of 388.7±15.0 °C [1]. The chlorine atom at the 2-position of the carbazole core confers specific electronic and reactivity properties, making it a versatile intermediate in the synthesis of pharmaceutical agents, agrochemicals, and advanced optoelectronic materials .

2-Chloro-9H-carbazole Positional Specificity


In procurement for materials science and pharmaceutical synthesis, the specific substitution pattern of carbazole derivatives critically dictates their electronic properties, reactivity, and ultimate performance. The 2-chloro substitution is not equivalent to halogenation at other positions (e.g., 3- or 4-) or to the use of alternative halogens like bromine. Positional changes affect the molecular orbital energy levels and charge transport properties [1], while halogen choice impacts reaction kinetics in cross-coupling reactions and the physical properties of downstream materials. Treating halogenated carbazoles as generic substitutes can lead to significant deviations in synthetic yield, material purity, and device performance, making a precise selection based on verifiable, quantitative evidence essential.

2-Chloro-9H-carbazole Evidence vs. Closest Analogs


Positional Advantage: Energy Level Stabilization

A systematic study on carbazole-based host materials for phosphorescent OLEDs demonstrated that substitution with an electron-withdrawing group at the 2-position, as in 2-chloro-9H-carbazole, is superior for stabilizing energy levels and enhancing hole transport compared to substitution at the 4-position. The 2-substituted host material exhibited a more stabilized HOMO energy level and higher hole mobility [1]. This indicates that the 2-chloro precursor provides a better platform for building efficient charge transport materials.

Organic Electronics Phosphorescent OLEDs Host Materials

Vilsmeier-Haack Formylation Reactivity

In a study on novel carbazole derivatives, 2-chloro-9H-carbazole was successfully formylated via the Vilsmeier-Haack reaction (DMF/POCl₃) to yield 2-chloro-9H-carbazole-3-carbaldehyde, a key intermediate. This reaction demonstrated the compound's amenability to electrophilic substitution at the 3-position, which was subsequently used to synthesize a series of compounds with anticonvulsant activity [1]. This specific transformation highlights its synthetic utility for generating pharmacologically active molecules.

Pharmaceutical Synthesis Anticonvulsant Agents Carbazole Derivatives

Persistence vs. Bromocarbazole Analogs

In environmental fate studies, bromocarbazoles have been observed to degrade faster in water than their chlorocarbazole counterparts [1]. Specifically, 2-chloro-9H-carbazole is more resistant to hydrolytic degradation compared to 2-bromo-9H-carbazole, suggesting a longer environmental half-life and different bioaccumulation potential. This difference is critical for environmental risk assessment and monitoring programs.

Environmental Chemistry Emerging Contaminants Halogenated Carbazoles

2-Chloro-9H-carbazole Industrial & Research Applications


OLED Host Materials

2-Chloro-9H-carbazole serves as a critical building block for synthesizing bipolar host materials in phosphorescent OLEDs. The chlorine atom at the 2-position, acting as an electron-withdrawing group, helps fine-tune the HOMO energy level and enhance hole mobility compared to 4-substituted analogs, leading to more balanced charge transport and higher device efficiency [1]. Its use in creating molecules with separated HOMO and LUMO orbitals is well-documented for enabling efficient bipolar charge transport .

Regioselective Pharmaceutical Intermediates

The compound's reactivity in the Vilsmeier-Haack reaction to yield 2-chloro-9H-carbazole-3-carbaldehyde makes it a valuable intermediate for medicinal chemistry. This 3-carbaldehyde derivative serves as a precursor for a library of novel carbazole-based compounds with potential anticonvulsant, anticancer, and other biological activities [2]. Its defined reactivity profile is essential for reproducible synthesis in drug discovery programs.

Environmental Fate of PHCZs

2-Chloro-9H-carbazole is utilized as a reference standard and analyte in environmental monitoring studies. Its relatively slower degradation rate in aqueous environments compared to bromocarbazoles [3] makes it a persistent marker for studying the environmental distribution, transport, and bioaccumulation of dioxin-like halogenated carbazole contaminants in soil and water ecosystems [4].

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